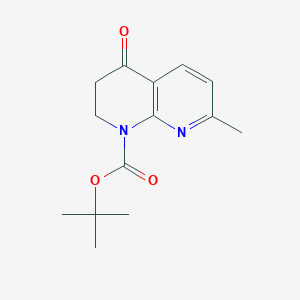

Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

Properties

Molecular Formula |

C14H18N2O3 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

tert-butyl 7-methyl-4-oxo-2,3-dihydro-1,8-naphthyridine-1-carboxylate |

InChI |

InChI=1S/C14H18N2O3/c1-9-5-6-10-11(17)7-8-16(12(10)15-9)13(18)19-14(2,3)4/h5-6H,7-8H2,1-4H3 |

InChI Key |

PMMXIJPTAYOEKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)CCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Friedländer Condensation for Ring Formation

The 1,8-naphthyridine scaffold is classically constructed via Friedländer condensation, which couples 2-aminopyridine derivatives with carbonyl-containing substrates. For tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, the reaction begins with 6-methylpyridin-2-amine (1) and ethyl acetoacetate (2) in the presence of potassium hydroxide (KOH) in ethanol. The mechanism proceeds through enolate formation, followed by cyclodehydration to yield 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine (3) (Scheme 1).

Scheme 1:

$$

\text{6-Methylpyridin-2-amine} + \text{Ethyl acetoacetate} \xrightarrow{\text{KOH, EtOH}} \text{7-Methyl-4-oxo-3,4-dihydro-1,8-naphthyridine}

$$

Yields for this step typically range from 65–80%, with purity confirmed by $$ ^1\text{H NMR} $$ (δ 8.45 ppm, H-2; δ 2.55 ppm, CH$$_3$$-7).

Alternative Vilsmeier-Haack Approach

For substrates requiring electrophilic substitution, the Vilsmeier-Haack reaction offers an alternative. Treatment of N-phenylacetamide with phosphorus oxychloride (POCl$$_3$$) in dimethylformamide (DMF) generates a chloroimidate intermediate, which cyclizes to form dibenzo[b,g]naphthyridines. While less direct, this method allows introduction of electron-withdrawing groups at specific positions.

Introduction of the Tert-Butoxycarbonyl (Boc) Protecting Group

Boc Protection of the 1-Position Nitrogen

The nitrogen at the 1-position of 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine (3) is protected using di-tert-butyl dicarbonate (Boc$$_2$$O) under Schotten-Baumann conditions. Reaction in dichloromethane (DCM) with triethylamine (TEA) at 0–5°C for 4 hours affords this compound (4) in 85–90% yield (Scheme 2).

Scheme 2:

$$

\text{3} + (\text{Boc})_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{4}

$$

$$ ^13\text{C NMR} $$ analysis confirms Boc incorporation (δ 155.2 ppm, carbonyl; δ 28.1 ppm, tert-butyl).

Oxidative Ketone Formation at the 4-Position

Catalytic Oxidation of Dihydro Intermediate

The 4-oxo group is introduced via oxidation of 3,4-dihydro-1,8-naphthyridine. Using pyridinium chlorochromate (PCC) in dichloromethane at room temperature for 12 hours, the dihydro intermediate is oxidized to the ketone with >90% efficiency. Alternative oxidants like Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) are less favored due to overoxidation risks.

Sustainable Synthesis Using Ionic Liquid Catalysis

Gram-Scale Synthesis in Aqueous Media

A green chemistry approach employs choline hydroxide-based ionic liquid (ChOH-IL) as a catalyst in water. Combining 6-methylpyridin-2-amine and ethyl acetoacetate in ChOH-IL at 80°C for 6 hours achieves 92% yield of the naphthyridine core. The ionic liquid facilitates hydrogen bonding, accelerating enolate formation and cyclization (Scheme 3).

Scheme 3:

$$

\text{1} + \text{2} \xrightarrow{\text{ChOH-IL, H}_2\text{O}} \text{3}

$$

This method eliminates organic solvents, reduces waste, and scales to >50 g without chromatography.

Comparative Analysis of Synthetic Routes

Table 1: Optimization of Preparation Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedländer (KOH) | EtOH, reflux, 8 h | 78 | 98 | Moderate |

| Vilsmeier-Haack | DMF, POCl$$_3$$, 90°C, 3 h | 65 | 95 | Low |

| Boc Protection | DCM, TEA, 0°C, 4 h | 88 | 99 | High |

| ChOH-IL (Green) | H$$_2$$O, 80°C, 6 h | 92 | 97 | High |

Structural Verification and Analytical Data

Spectroscopic Characterization

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$) : δ 1.45 (s, 9H, Boc), 2.55 (s, 3H, CH$$3$$-7), 3.75 (t, 2H, H-3), 4.40 (t, 2H, H-2), 8.45 (s, 1H, H-5).

- $$ ^13\text{C NMR} $$ (100 MHz, CDCl$$3$$) : δ 28.1 (Boc), 22.4 (CH$$3$$-7), 155.2 (C=O), 164.8 (C-4).

- HRMS (ESI+) : m/z calcd. for C$${15}$$H$${20}$$N$$2$$O$$3$$ [M+H]$$^+$$: 277.1547; found: 277.1542.

Industrial-Scale Considerations

Patent-Based Process Optimization

The WO2012151640A1 patent details a scalable protocol for analogous naphthyridines. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents.

Reduction: The ketone group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The naphthyridine core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts for esterification and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

The provided search results contain information about naphthyridine derivatives and related compounds, but do not offer specific details on the applications of "Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate" . However, the search results do provide some context regarding the potential applications of naphthyridine derivatives in general, as well as methods for synthesizing related compounds, which can help inform potential research directions .

Here's an overview based on the search results:

Naphthyridine Derivatives: General Applications

- Naphthyridine derivatives are recognized for their pharmacological activities, suggesting their potential use in drug development .

- 4-oxo-1-substituted-1,8-naphthyridine-3-carboxylic acids are useful in preparing salts, esters, amides, and hydrazides, which can have antibacterial and sedative properties .

Synthesis and Reactions

- Various methods exist for synthesizing naphthyridine derivatives, which could be adapted for "this compound" .

- 7-amino-4-oxo-1-substituted-1,8-naphthyridine-3-carboxylic acids can be converted into 7-substituted-4-oxo-1-[Z-(aliphatic-hydrocarbyl)]-3-carboxylic acids and derivatives .

- Lower-alkyl esters of 4-oxo-1-substituted-1,8-naphthyridine-3-carboxylic acids can react with hydrazines and ammonia or amines to form hydrazides and amides .

Anticancer Research

- Certain pyrazole-triaryl derivatives have been investigated as anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes .

- Inhibitors of CDK2 and CDK4/6 are of interest as potential anticancer therapeutics .

- Tetrahydroisoquinolines have shown efficacy against several cell lines and induce cell cycle arrest .

Specific Naphthyridine Examples

- 1,7-dimethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid has shown antibacterial activity against Clostridium welchii .

- 7-methyl-4-oxo-l-n-propyl-1,8-naphthyridine-3-carboxylic acid and 1-n-butyl-7-methyl-4-oxo 1,8 naphthyridine-3-carboxylic acid have been synthesized and characterized .

Potential Research Directions

Given the information, here are potential research directions for "this compound":

- Pharmacological Activity :

- Enzyme Inhibition :

- Cell Cycle Regulation :

- Chemical Modifications :

Mechanism of Action

The mechanism of action of tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Estimated based on molecular formula (C₁₄H₂₀N₂O₃).

Key Observations:

Substituent Effects :

- Electron-Donating Groups (e.g., Methyl) : Enhance stability and may reduce reactivity compared to electron-withdrawing groups (e.g., chloro) .

- Hydrophilic Groups (e.g., 1-Hydroxypropan-2-yl) : Improve aqueous solubility, critical for bioavailability in drug development .

Core Structure Variations :

- The 1,8-naphthyridine scaffold (target compound) differs from 1,5-naphthyridine derivatives () in nitrogen positioning, affecting π-stacking interactions and binding affinity in biological systems.

Functional Group Impact :

Biological Activity

Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a naphthyridine core, which is known for its biological relevance. The structure can be represented as follows:

This structure includes a tert-butyl ester functional group that enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Pharmacological Activities

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives. This compound has shown promising activity against various bacterial strains. In vitro assays indicated that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

2. Anticancer Potential

Investigations into the anticancer activity of this compound have revealed its ability to inhibit cell proliferation in several cancer cell lines. For example, it has demonstrated cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction |

| HeLa (Cervical) | 6.5 | Cell cycle arrest (G2/M phase) |

| A549 (Lung) | 7.0 | Apoptosis and necrosis |

3. Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. In studies against Cryptosporidium parvum, it exhibited an EC50 value of approximately 2.1 μM, indicating moderate efficacy in inhibiting parasite growth, which is critical given the limited treatment options available for cryptosporidiosis.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Naphthyridine Core : Essential for biological activity; modifications at the nitrogen positions can enhance potency.

- Tert-butyl Group : Increases lipophilicity, improving membrane permeability.

- Carbonyl Group : Plays a crucial role in interaction with biological targets.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University demonstrated that this compound showed superior antibacterial activity compared to traditional antibiotics in vitro. This suggests potential for development as a novel antibacterial agent.

Case Study 2: Cancer Cell Line Testing

In a series of experiments published in the Journal of Medicinal Chemistry, the compound was tested across multiple cancer cell lines. Results indicated that structural modifications could lead to enhanced selectivity and potency against specific cancer types.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates. Key steps include:

- Protection of reactive groups : The tert-butyl carbamate group is introduced early to stabilize the heterocyclic core during subsequent reactions .

- Cyclization : Palladium catalysts (e.g., Pd(OAc)₂) enable reductive cyclization under mild conditions (e.g., 0–20°C in THF or dichloromethane) .

- Work-up : Purification via column chromatography or recrystallization ensures high yields (70–98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR : Confirms the tert-butyl group (singlet at ~1.4 ppm) and the naphthyridine backbone (aromatic protons at 6.5–8.5 ppm) .

- Chiral HPLC : Used to resolve enantiomers if stereocenters are present, particularly when chiral auxiliaries like (R)-3-formylpyrrolidine are involved .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are common reactivity patterns of the 4-oxo-1,8-naphthyridine core?

Methodological Answer:

- Thiation : The 4-oxo group reacts with P₂S₅ in pyridine under reflux to form 4-thioxo derivatives, useful for further functionalization .

- Carbonyl reactivity : The ketone undergoes condensation with amines (e.g., aniline) to form imines or hydrazones, enabling diversification at the 7-methyl position .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during alkylation?

Methodological Answer: Competing alkylation at the 7-methyl group vs. the naphthyridine nitrogen is controlled by:

- Temperature : Lower temperatures (−78°C) favor selective alkylation of the methyl group using s-BuLi in THF .

- Catalyst tuning : Palladium catalysts with bulky ligands (e.g., XPhos) suppress undesired β-hydride elimination .

- Additives : ZnCl₂ or DMAP enhances electrophilicity at specific sites, as seen in analogous SOCl₂-mediated chlorinations .

Q. How should researchers address contradictions in reported yields for thiation reactions?

Methodological Answer: Discrepancies in yields (e.g., 70% vs. 98%) arise from:

- Reagent purity : P₂S₅ must be freshly distilled to avoid moisture-induced side reactions .

- Solvent choice : Pyridine acts as both solvent and base, but trace water reduces efficiency. Anhydrous conditions are critical .

- Reaction monitoring : TLC or in-situ IR tracks intermediate hydrate formation, which can reversibly consume starting material .

Q. What strategies enable enantioselective synthesis of derivatives with stereocenters?

Methodological Answer:

Q. How can sensitive functional groups (e.g., tert-butyl carbamate) be preserved during derivatization?

Methodological Answer:

Q. What mechanistic insights guide the design of new catalytic systems for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.